

Spectroscopic Profile of 5-Bromo-2-hydroxy-4-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-hydroxy-4-methylbenzoic acid**, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The information presented herein is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **5-Bromo-2-hydroxy-4-methylbenzoic acid**, the following data is based on computational predictions from established spectroscopic databases. These predictions offer valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical shifts of the hydrogen atoms within the molecule.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Ar-H (position 3)	7.8 - 8.2	Singlet
Ar-H (position 6)	6.8 - 7.2	Singlet
-CH ₃	2.2 - 2.5	Singlet
-OH	10.0 - 12.0 (broad)	Singlet
-COOH	11.0 - 13.0 (broad)	Singlet

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the chemical shifts for the carbon atoms.

Carbon	Predicted Chemical Shift (ppm)
-COOH	170 - 175
C-2 (C-OH)	155 - 160
C-4 (C-CH ₃)	140 - 145
C-6	130 - 135
C-3	115 - 120
C-5 (C-Br)	110 - 115
C-1	110 - 115
-CH ₃	20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The predicted significant peaks are tabulated below.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad, Strong
O-H stretch (phenol)	3200-3600	Broad, Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (methyl)	2850-2960	Medium
C=O stretch (carboxylic acid)	1680-1710	Strong
C=C stretch (aromatic)	1450-1600	Medium
C-O stretch (phenol)	1200-1260	Strong
C-Br stretch	500-600	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Ion	Predicted m/z	Relative Abundance	Notes
[M] ⁺	230/232	High	Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br)
[M-OH] ⁺	213/215	Medium	Loss of hydroxyl radical
[M-COOH] ⁺	185/187	Medium	Loss of carboxyl group
[M-Br] ⁺	151	Low	Loss of Bromine radical

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Bromo-2-hydroxy-4-methylbenzoic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

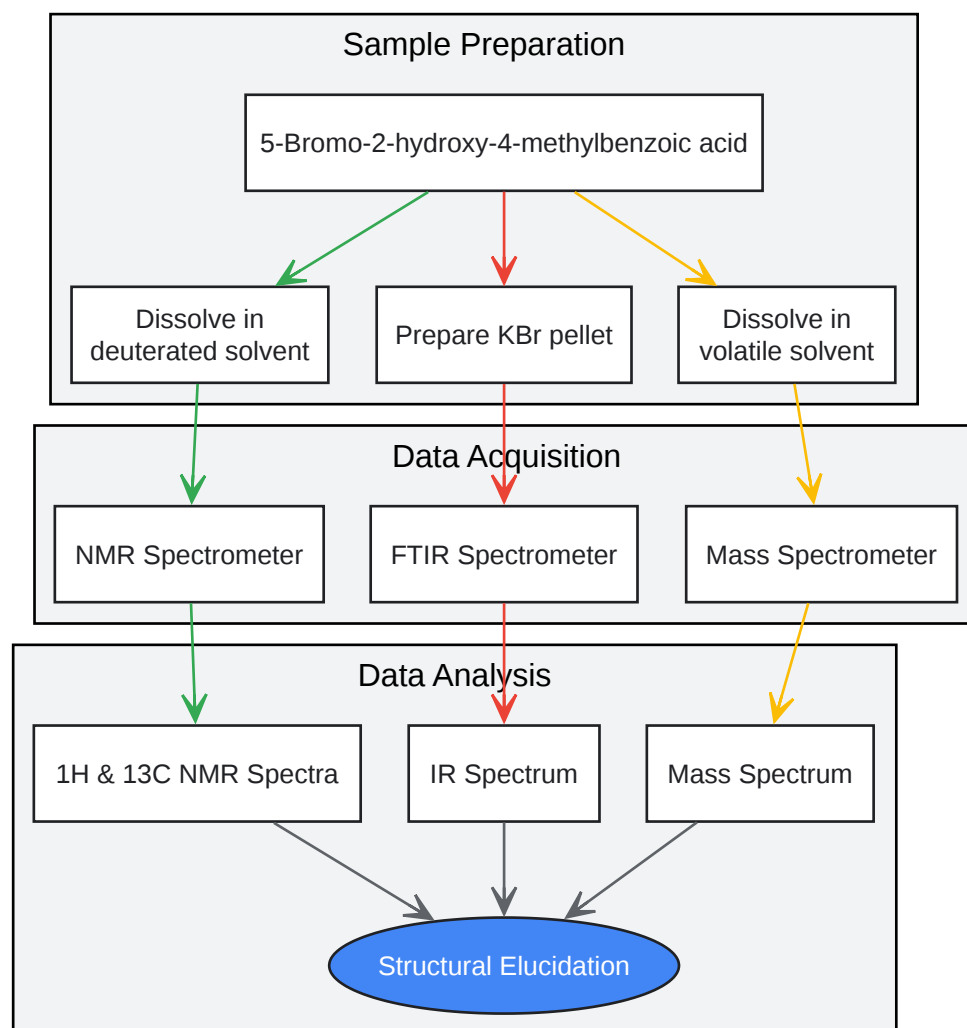
Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Parameters:
 - Ionization mode: Electron Ionization (EI).

- Electron energy: 70 eV.
- Mass range: m/z 50-500.
- The sample is introduced into the ion source where it is vaporized and ionized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **5-Bromo-2-hydroxy-4-methylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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